molecular formula C12H15ClO2 B8290171 5-Tert-butyl-2-methoxybenzoyl chloride

5-Tert-butyl-2-methoxybenzoyl chloride

Cat. No. B8290171
M. Wt: 226.70 g/mol
InChI Key: UZCFGXWUJZZXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-2-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Tert-butyl-2-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-2-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Tert-butyl-2-methoxybenzoyl chloride

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

5-tert-butyl-2-methoxybenzoyl chloride

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3

InChI Key

UZCFGXWUJZZXQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COC(=O)c1cc(C(C)(C)C)ccc1OC
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Synthesis routes and methods II

Procedure details

To a solution of 3.8 g of 5-(tert-butyl)-2-methoxybenzoic acid methyl ester in MeOH (30 mL) was added 50% NaOH-water solution (1 mL). The resulting solution was stirred at room temperature for 3 hr. After the reaction was complete, the pH was adjusted to pH=2–3 using 1M HCl. The reaction mixture was collected by extraction with ethylacetate and water three times. The organic layer was dried over anhydrous magnesium sulfate (MgSO4) and evaporated under reduced pressure. After recrystallization, the final product yielded 3.4 g (96%). Without further purification a solution of 3.4 g of 5-(tert-butyl)-2-methoxybenzoic acid in 20 mL CH2Cl2 was slowly treated with SOCl2 (1.2 eq). The resulting solution was stirred at room temperature for 2 hr. The reaction mixture was evaporated under reduced pressure and dried in a vacuum oven overnight to yield 3.4 g (91.9%).
Name
5-(tert-butyl)-2-methoxybenzoic acid methyl ester
Quantity
3.8 g
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1 mL
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30 mL
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0 (± 1) mol
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